molecular formula C12H11ClN2O B13713000 2-(Benzyloxy)-3-chloropyridin-4-amine

2-(Benzyloxy)-3-chloropyridin-4-amine

Cat. No.: B13713000
M. Wt: 234.68 g/mol
InChI Key: TZWQLQQNKFOXMX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloropyridin-4-amine is an organic compound that belongs to the class of aminopyridines and derivatives. This compound is characterized by a benzyloxy group attached to the second position, a chlorine atom at the third position, and an amine group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-chloropyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-chloropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (NH3), thiols (RSH), and alkoxides (ROH).

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-3-chloropyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-chloropyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-chloropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-2-phenylmethoxypyridin-4-amine

InChI

InChI=1S/C12H11ClN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)

InChI Key

TZWQLQQNKFOXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)N

Origin of Product

United States

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